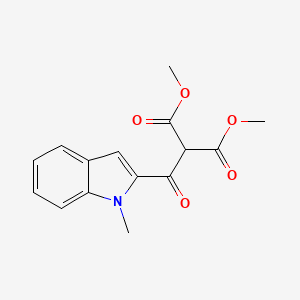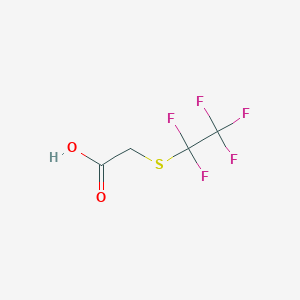
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid is an organofluorine compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid typically involves the reaction of pentafluoroethylthiol with a suitable acetic acid derivative. One common method is the nucleophilic substitution reaction where pentafluoroethylthiol reacts with a halogenated acetic acid derivative under basic conditions. The reaction can be represented as follows:
CF3CF2CH2SH+XCH2COOH→CF3CF2CH2SCH2COOH+HX
where X is a halogen such as chlorine or bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated carbon atoms.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethylsulfanyl)acetic acid
- 2-(Difluoromethylsulfanyl)acetic acid
- 2-(Fluoromethylsulfanyl)acetic acid
Uniqueness
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid is unique due to the presence of five fluorine atoms, which significantly influence its chemical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher electronegativity, increased metabolic stability, and enhanced reactivity in certain chemical reactions.
Propriétés
Formule moléculaire |
C4H3F5O2S |
|---|---|
Poids moléculaire |
210.12 g/mol |
Nom IUPAC |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H3F5O2S/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11) |
Clé InChI |
RATPDNAIUSVJCZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)SC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


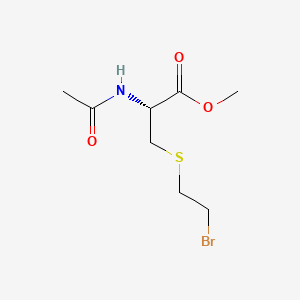
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
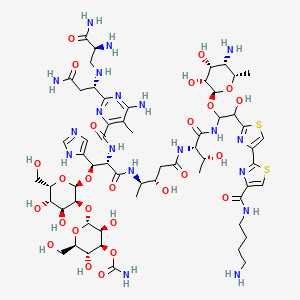
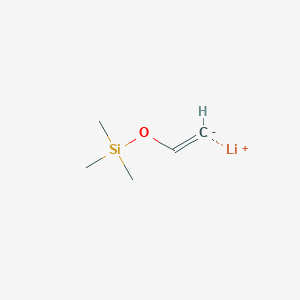
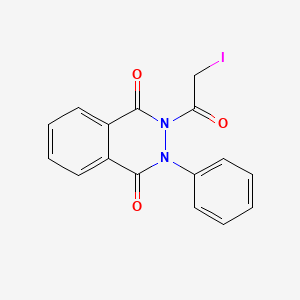

![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
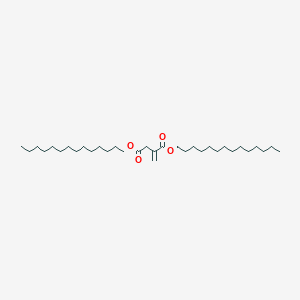

![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
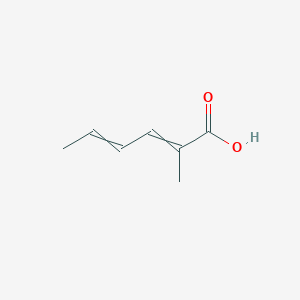
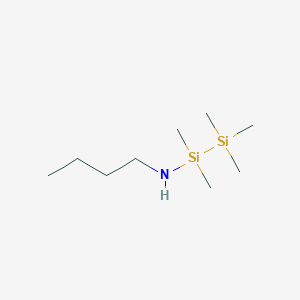
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
